

The Near-Infrared Cyanine Dye IR-806: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: IR-806

Cat. No.: B15553370

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention in biomedical research due to its favorable photophysical properties and versatile applications. Its strong absorption and emission in the NIR window (700-900 nm) allow for deep tissue penetration of light, making it an ideal candidate for in vivo imaging and therapeutic applications with reduced background autofluorescence. This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and key applications of **IR-806**, including detailed experimental protocols and a summary of quantitative data.

Chemical Properties and Synthesis

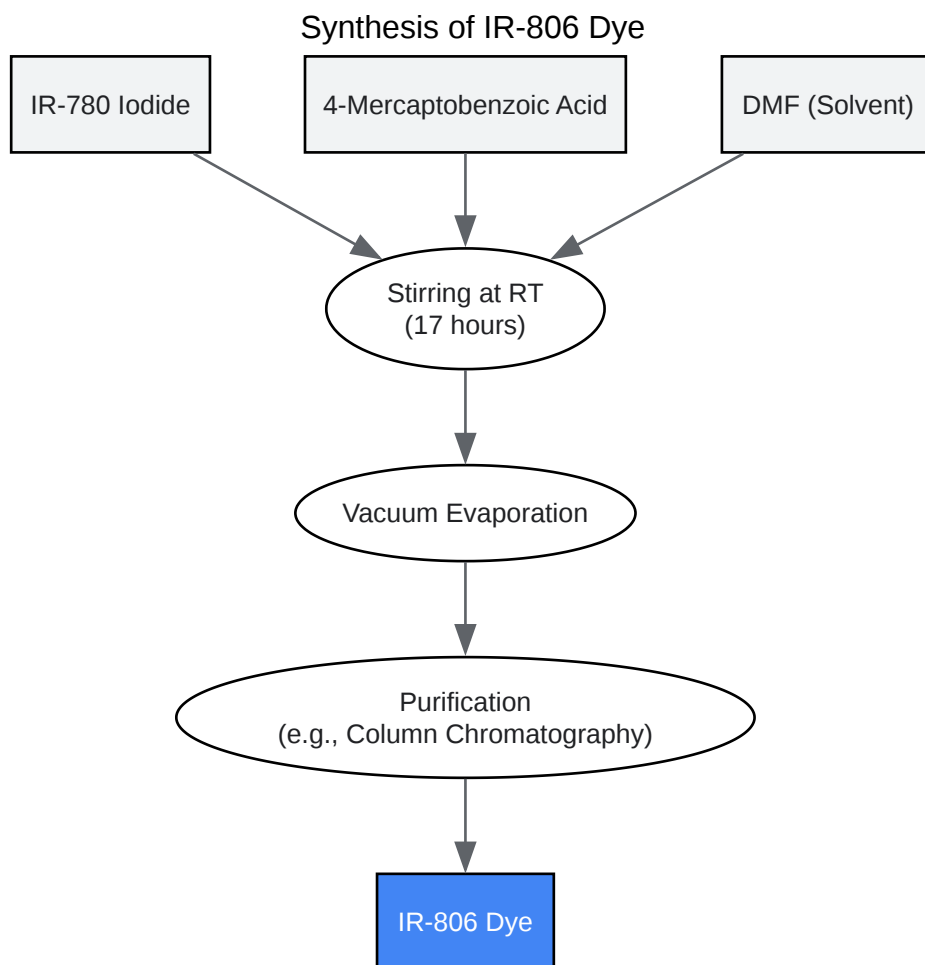
IR-806 is a water-soluble and photostable dye.^{[1][2]} It is synthetically derived from its precursor, IR-780, through a nucleophilic substitution reaction. This process imparts a carboxylic acid functionality, enabling conjugation to various biomolecules and nanoparticles.

Synthesis of IR-806 from IR-780

The synthesis of **IR-806** involves the substitution of the central chlorine atom of IR-780 with a thiol-containing carboxylic acid, such as 4-mercaptobenzoic acid.^[3]

Experimental Protocol: Synthesis of **IR-806**

- **Reaction Setup:** A mixture of IR-780 iodide (e.g., 500 mg, 0.75 mmol) and 4-mercaptobenzoic acid (e.g., 231 mg, 1.50 mmol) is prepared in anhydrous dimethylformamide (DMF) (e.g., 20 ml) in dry glassware under a dry nitrogen atmosphere using standard Schlenk-line techniques.[\[3\]](#)
- **Reaction Execution:** The reaction mixture is stirred at room temperature for approximately 17 hours.[\[3\]](#)
- **Solvent Removal:** The DMF is removed under vacuum at 40°C.[\[3\]](#)
- **Purification:** The resulting residue is dissolved in a minimal amount of dichloromethane (CH₂Cl₂) (e.g., 5 ml) for further purification, which can be achieved through column chromatography.[\[3\]](#)



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Caption: Synthesis of **IR-806** from IR-780.

Photophysical Properties

IR-806 exhibits distinct absorption and emission spectra in the near-infrared region, which are crucial for its applications. The following table summarizes its key photophysical properties.

Property	Value	Solvent	Reference(s)
Absorption Maximum (λ_{max})	806 nm	Chloroform	[3]
730-800 nm	General	[2]	
Emission Maximum (λ_{em})	> 900 nm	Chloroform	[3]
Molar Extinction Coefficient (ϵ)	390 L g ⁻¹ cm ⁻¹	Chloroform	[3]
Fluorescence Lifetime (τ)	1.14 ns	Chloroform	[3]
0.64 ns	Bound to NaYF ₄ :Yb,Er nanoparticles	[3]	

Key Applications and Experimental Protocols

In Vivo Imaging

IR-806's NIR fluorescence makes it a valuable tool for non-invasive in vivo imaging of biological processes, such as tumor progression and drug distribution.[4][5] It can be used as a standalone imaging agent or conjugated to targeting moieties or nanoparticles to enhance specificity.

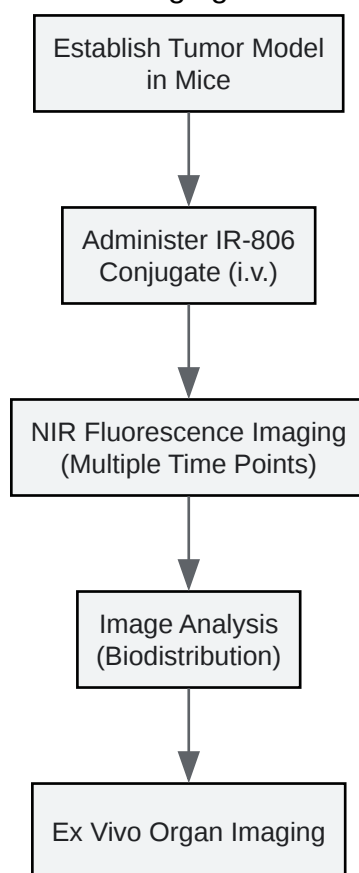
Experimental Protocol: In Vivo Tumor Imaging with **IR-806** Conjugates

- **Animal Model:** Establish a tumor model in immunocompromised mice (e.g., nude mice) by subcutaneously or orthotopically implanting cancer cells.[6]
- **Probe Administration:** Once tumors reach a suitable size, intravenously inject the **IR-806** conjugate (e.g., conjugated to nanoparticles or targeting ligands) into the tail vein of the mice. The dosage will depend on the specific conjugate and animal model.[6]
- **Imaging:** At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system

equipped with appropriate excitation and emission filters for **IR-806**.^[6]

- Image Analysis: Quantify the fluorescence intensity in the tumor region and other organs to assess the biodistribution and tumor-targeting efficacy of the probe.^[6]
- Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.^[6]

In Vivo Imaging Workflow



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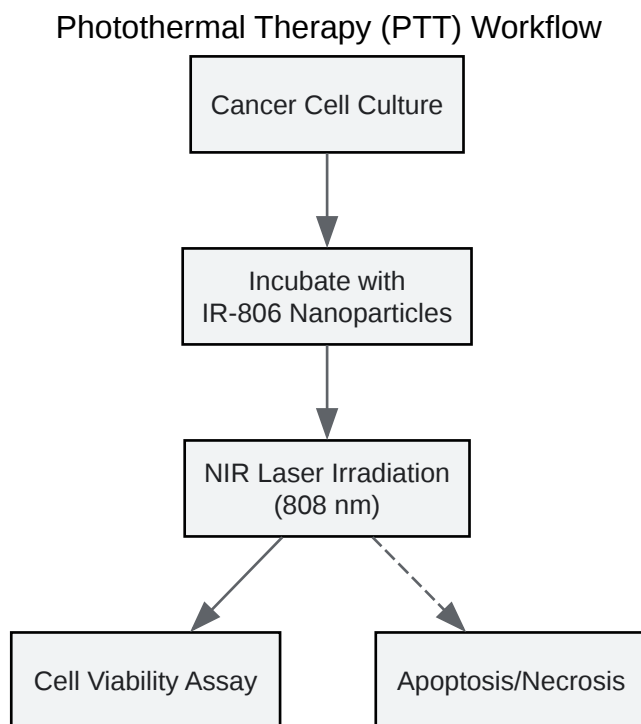
Caption: In Vivo Imaging Workflow with **IR-806**.

Photothermal Therapy (PTT)

IR-806 can convert absorbed NIR light into heat, a property that is exploited in photothermal therapy to induce localized hyperthermia and ablate cancer cells.[7] For this application, **IR-806** is often incorporated into nanoparticles to enhance its stability and tumor accumulation.

Experimental Protocol: In Vitro Photothermal Therapy

- **Cell Culture:** Seed cancer cells in a 96-well plate and culture until they reach a desired confluency.
- **Incubation with Nanoparticles:** Incubate the cells with **IR-806**-loaded nanoparticles at various concentrations for a specific duration (e.g., 4 hours) to allow for cellular uptake.
- **NIR Irradiation:** Irradiate the cells with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set time (e.g., 5 minutes).[8]
- **Viability Assay:** After irradiation, incubate the cells for a further period (e.g., 24 hours) and then assess cell viability using a standard assay such as the MTT or CCK-8 assay.
- **Control Groups:** Include control groups such as cells treated with nanoparticles but without laser irradiation, and cells receiving laser irradiation without nanoparticles.



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Caption: Photothermal Therapy (PTT) Workflow.

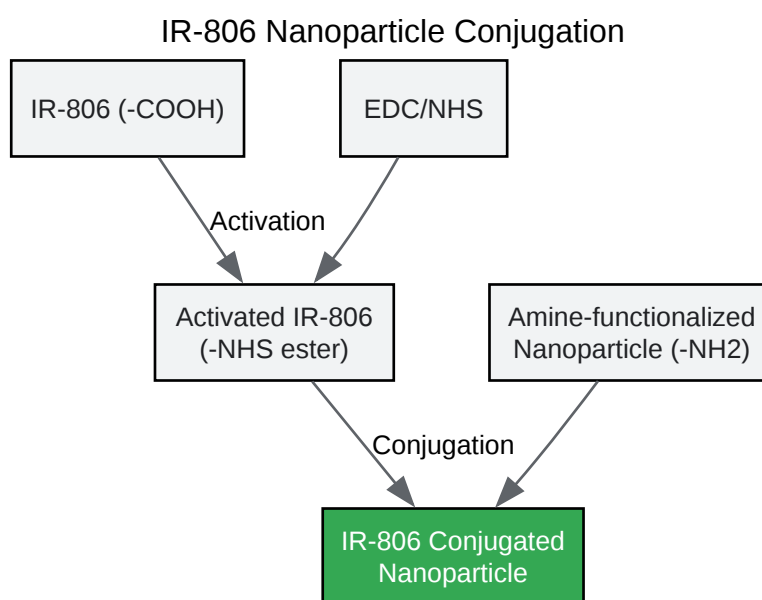
Drug Delivery Systems

The carboxylic acid group of **IR-806** allows for its conjugation to drug molecules or drug-loaded nanoparticles, creating theranostic agents that combine imaging and therapy.[6] The dye can act as an imaging component to track the delivery and accumulation of the drug at the target site.

Experimental Protocol: Conjugation of **IR-806** to Nanoparticles

This protocol describes a general method for conjugating **IR-806** to amine-functionalized nanoparticles using EDC/NHS chemistry.

- Activation of **IR-806**: Dissolve **IR-806** in a suitable solvent like DMSO. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of **IR-806**.^[4]
- Conjugation: Add the amine-functionalized nanoparticles to the activated **IR-806** solution and stir at room temperature for several hours.^[4]
- Purification: Purify the **IR-806**-conjugated nanoparticles by centrifugation or dialysis to remove unconjugated dye and reagents.^[4]



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Caption: Conjugation of **IR-806** to Nanoparticles.

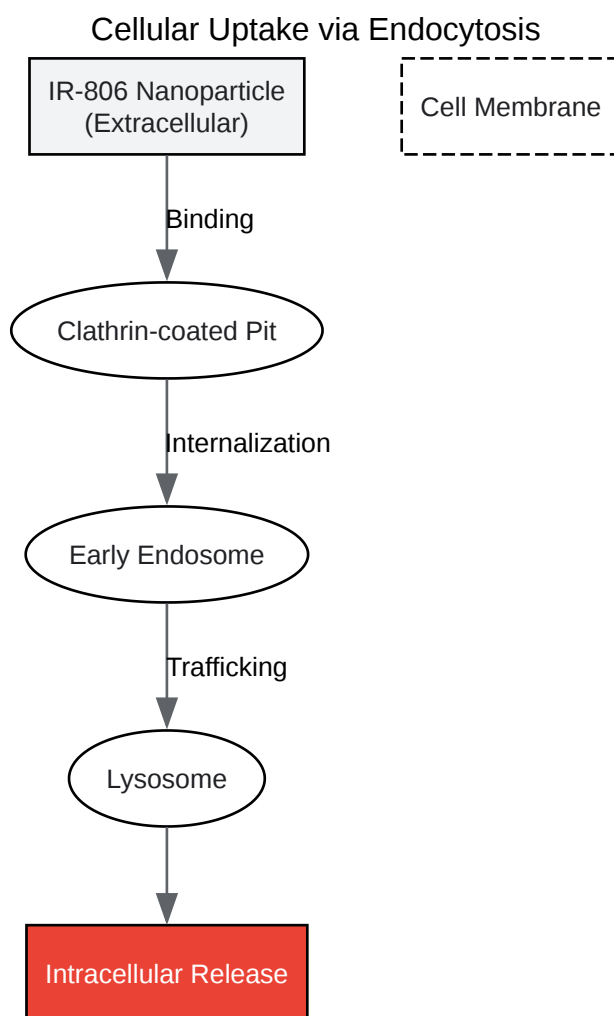
Cellular Uptake Mechanism

The cellular uptake of cyanine dyes like **IR-806**, particularly when formulated into nanoparticles, is generally believed to occur through endocytosis.^{[9][10]} The specific endocytic pathway can be influenced by the size, shape, and surface chemistry of the nanoparticles.

Studies on similar cyanine dyes suggest that clathrin-mediated endocytosis is a primary route of internalization.[9]

Experimental Protocol: Investigating Cellular Uptake Mechanisms

- **Cell Culture:** Plate cells of interest in a suitable format (e.g., 24-well plate or on coverslips).
- **Inhibitor Pre-treatment:** Pre-incubate the cells with known inhibitors of specific endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, amiloride for macropinocytosis) for a short period (e.g., 30-60 minutes).[10]
- **Incubation with **IR-806**:** Add **IR-806** or its nanoformulation to the cells in the presence of the inhibitors and incubate for a defined time (e.g., 2-4 hours).
- **Quantification of Uptake:** Wash the cells to remove extracellular dye. Quantify the intracellular fluorescence using methods such as flow cytometry or fluorescence microscopy.
- **Analysis:** Compare the uptake in inhibitor-treated cells to that in untreated control cells to determine the involvement of specific endocytic pathways.



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Caption: Proposed Cellular Uptake of **IR-806**.

Conclusion

IR-806 is a versatile and powerful near-infrared cyanine dye with significant potential in various biomedical applications, including in vivo imaging, photothermal therapy, and as a component of drug delivery systems. Its straightforward synthesis and amenable chemical structure allow for its conjugation to a wide range of molecules and materials, further expanding its utility. The detailed protocols and data presented in this guide are intended to provide researchers,

scientists, and drug development professionals with a solid foundation for utilizing **IR-806** in their work. Further research into the specific signaling pathways affected by **IR-806** and the optimization of its delivery systems will undoubtedly unlock even more of its potential in the fight against diseases like cancer.

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